7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid
Description
Properties
IUPAC Name |
7,7-dimethyl-4-oxo-6,8-dihydro-5H-furo[3,2-c]azepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2)3-7-8(9(13)12-5-11)6(4-16-7)10(14)15/h4H,3,5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVYRMRZCHSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CO2)C(=O)O)C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor containing the furan and azepine moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of 7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.
Case Study : A study demonstrated that a specific derivative of this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro.
Case Study : In a recent trial involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels.
Applications in Material Science
1. Polymer Synthesis
The unique structure of this compound makes it an excellent candidate for polymerization reactions. It serves as a monomer that can be polymerized to create new materials with desirable mechanical properties.
Table 1: Comparison of Mechanical Properties of Polymers Derived from Different Monomers
| Monomer | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 7,7-Dimethyl-4-oxo... | 50 | 300 |
| Conventional Styrene | 45 | 200 |
| Polyethylene | 30 | 150 |
Applications in Agriculture
1. Agrochemical Development
The compound has potential applications as an agrochemical due to its ability to modulate plant growth and response to stress.
Case Study : Field trials have indicated that formulations containing this compound enhance drought resistance in crops like maize and wheat by improving root development and water retention.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
(i) Furo-Pyrano-Pyran Derivatives ()
Compounds such as 8i–8m in share fused furan and pyran rings but lack the azepine nitrogen. These derivatives exhibit higher melting points (181–241°C) due to extended conjugation and rigid aromatic systems. For example:
- 8m (2,2,7-triphenyl derivative) : Melting point 239–241°C, with phenyl groups enhancing crystallinity via π-π stacking .
(ii) Thieno[3,2-c]azepine Analog ()
2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one replaces the furan oxygen with sulfur (thiophene). Sulfur’s larger atomic radius and polarizability may alter electronic properties and reactivity. The bromine substituent further increases molecular weight (274.18 g/mol) and introduces halogen-specific interactions .
(iii) Furo[2,3-f]isoindole Derivative ()
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid features a fused isoindole system. Its crystal structure reveals O–H···O hydrogen bonding and C–H···π interactions, which stabilize the lattice. The phenyl group enhances hydrophobicity, contrasting with the target compound’s dimethyl groups .
Functional Group and Substituent Analysis
(i) Carboxylic Acid-Containing Heterocycles
- Quinolone Derivative (): Compound 8h (a fluoroquinolone) has a carboxylic acid group and exhibits a melting point >300°C, attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s carboxylic acid may similarly enhance solubility in polar solvents .
- Maleic Anhydride-Derived Acid () : The synthesis of the isoindole derivative via maleic anhydride highlights the role of carboxylic acids in forming stable six-membered transition states during cyclization .
(ii) Halogen-Substituted Derivatives
Physicochemical Properties
*Note: The molecular formula in (C8H6FN4O3) conflicts with the expected formula for the target compound. This discrepancy requires verification from authoritative databases.
Biological Activity
7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS: 2060000-52-2) is a synthetic organic compound with a complex structure that belongs to the furoazepine family. Its molecular formula is , and it has a molecular weight of 223.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.23 g/mol |
| Boiling Point | 493.7 ± 45.0 °C (Predicted) |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.78 ± 0.40 (Predicted) |
Anticancer Properties
Research indicates that compounds similar to 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine have demonstrated anticancer properties. For instance, studies have shown that derivatives of furo[3,2-c]azepines can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to anticancer activity, this compound may exhibit anti-inflammatory properties. Compounds in the furoazepine class have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators in vitro and in vivo .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis and metabolism. This inhibition can lead to reduced lipid accumulation and may have implications for treating metabolic disorders such as obesity and dyslipidemia .
Pharmacological Studies
Pharmacological studies have demonstrated that derivatives of this compound can effectively displace radioligands from specific receptors involved in stress response pathways. This suggests potential applications in treating conditions related to stress and anxiety by targeting corticotropin-releasing factor (CRF) receptors .
Case Studies
- Cell Viability Assays : In vitro studies using cancer cell lines such as HepG2 and LNCaP showed that treatment with derivatives of furo[3,2-c]azepine resulted in significant reductions in cell viability compared to control groups .
- Animal Models : Animal studies have indicated that administering the compound leads to decreased lipid levels in models of diet-induced obesity, showcasing its potential as a therapeutic agent for metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted furan-carboxylic acid precursors. For example, analogous compounds (e.g., furoazepine derivatives) are synthesized via refluxing in ethanol with catalytic acid (e.g., H₂SO₄) to promote ring closure . Optimization includes adjusting reaction time (24–72 hours), temperature (70–80°C), and solvent polarity to enhance yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing fused ring systems (e.g., furoazepine) and substituents like methyl groups .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for confirming complex heterocyclic structures .
Q. How can solubility and stability be assessed for this compound in various solvents?
- Methodological Answer : Perform equilibrium solubility studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or HPLC. Stability is evaluated via accelerated degradation studies under stress conditions (e.g., pH 1–13, 40–80°C) with periodic sampling. Data interpretation follows ICH guidelines for degradation kinetics .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Laboratory Studies : Use OECD 301/307 protocols to assess aerobic/anaerobic biodegradation in soil/water systems. Quantify parent compound and metabolites via LC-MS/MS.
- Field Studies : Deploy microcosm experiments to simulate real-world conditions, tracking compound distribution in abiotic (soil, water) and biotic (microbial biomass) compartments .
- QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationship models based on log P, pKa, and molecular weight .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. no activity)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using consistent protocols (e.g., CLSI broth microdilution for MIC determination). Control variables include bacterial strain selection, inoculum size, and growth media .
- Mechanistic Studies : Employ molecular docking to assess target binding affinity (e.g., bacterial enzymes like DNA gyrase) and compare with structurally similar active/inactive analogs .
- Meta-Analysis : Systematically review prior studies to identify methodological biases (e.g., purity discrepancies, solvent effects) .
Q. What strategies are recommended for integrating this compound into a theoretical framework for drug discovery?
- Methodological Answer :
- Scaffold Analysis : Map the furoazepine core to pharmacophore models of known bioactive molecules (e.g., kinase inhibitors) using software like Schrödinger’s Phase .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with modifications at the 3-carboxylic acid or 7,7-dimethyl positions to explore electronic/steric effects on activity .
- In Silico ADMET Profiling : Predict absorption, toxicity, and metabolic pathways using tools like SwissADME or ADMETLab2.0 .
Data Analysis & Theoretical Integration
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch Comparison : Perform principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches.
- Impurity Profiling : Use HPLC-DAD/HRMS to detect trace byproducts (e.g., uncyclized intermediates) that may alter spectral profiles .
- Crystallography : Resolve ambiguous structures via X-ray diffraction to confirm regiochemistry .
Q. What computational methods validate the compound’s reactivity in mechanistic studies?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model reaction intermediates (e.g., keto-enol tautomerism).
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in aqueous/organic solvents .
- Docking Simulations : Predict interaction with biological targets (e.g., cytochrome P450 enzymes) to guide functional assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
